molecular formula C33H26N6O2 B14240501 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine CAS No. 497182-10-2

4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine

Cat. No.: B14240501
CAS No.: 497182-10-2
M. Wt: 538.6 g/mol
InChI Key: KKHLYMSUQQOYIU-UHFFFAOYSA-N
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Description

4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings

Preparation Methods

The synthesis of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the reaction of 2,6-dipyridin-2-ylpyridine with an appropriate alkylating agent to introduce the propoxy group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. The multiple pyridine rings act as binding sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating reactions such as hydrogen evolution or oxidation-reduction processes .

Comparison with Similar Compounds

Similar compounds to 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine include:

The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic properties and binding capabilities, making it highly versatile for various scientific and industrial applications.

Properties

CAS No.

497182-10-2

Molecular Formula

C33H26N6O2

Molecular Weight

538.6 g/mol

IUPAC Name

4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C33H26N6O2/c1-5-14-34-26(10-1)30-20-24(21-31(38-30)27-11-2-6-15-35-27)40-18-9-19-41-25-22-32(28-12-3-7-16-36-28)39-33(23-25)29-13-4-8-17-37-29/h1-8,10-17,20-23H,9,18-19H2

InChI Key

KKHLYMSUQQOYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCOC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6

Origin of Product

United States

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